molecular formula C15H18Cl2N4O5 B13413490 Propiconazole nitrate CAS No. 60207-91-2

Propiconazole nitrate

Cat. No.: B13413490
CAS No.: 60207-91-2
M. Wt: 405.2 g/mol
InChI Key: OHCCKHXQYTUYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiconazole nitrate (NO3PCZ) is a triazole-based compound of significant interest in antifungal research. Its primary mechanism of action involves binding to and inhibiting the 14-alpha demethylase enzyme, a key component in the biosynthesis of ergosterol . Ergosterol is an essential lipid component of fungal cell membranes. By disrupting its production, this compound halts the proper formation of the membrane, effectively stopping cellular growth in susceptible fungi . This compound demonstrates notable efficacy against a broad spectrum of fungal strains, including Candida spp., making it a valuable agent for microbiological and pharmacological studies . A key area of research focuses on overcoming the inherent low solubility of this compound in aqueous environments. Studies have successfully formed inclusion complexes with β-cyclodextrin and its derivatives, which significantly enhance the compound's water solubility and bioavailability without altering its chemical structure . These complexes have shown improved antifungal activity in preliminary pharmacological studies and can reduce the effective dosage required, potentially helping to mitigate the development of antifungal resistance . Furthermore, the acute toxicity of the inclusion complex has been reported to be lower than that of the pure drug, suggesting a promising safety profile for future therapeutic development . Recent innovations also include its encapsulation within a lycopene-based magnetic silica composite, which has shown significant mycelial growth inhibition against Aspergillus flavus and Aspergillus parasiticus , indicating potential for agricultural antifungal applications . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60207-91-2

Molecular Formula

C15H18Cl2N4O5

Molecular Weight

405.2 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid

InChI

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)

InChI Key

OHCCKHXQYTUYED-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Synthesis and Chemical Derivatization of Propiconazole Nitrate

Synthetic Pathways for Propiconazole (B1679638) Precursors

The industrial synthesis of propiconazole is a multi-step process that begins with the formation of a dioxolane ring, followed by halogenation and subsequent condensation with a triazole moiety.

Cyclization of 2,4-dichloroacetophenone and 1,2-pentanediol

The initial step in propiconazole synthesis involves the cyclization (or ketalization) of 2,4-dichloroacetophenone with 1,2-pentanediol. acs.orgnih.govjmcs.org.mx This reaction forms the core 1,3-dioxolane (B20135) structure. The reaction is typically carried out under reflux conditions, with one patent describing the process at approximately 86°C for about 10 hours. nih.gov Another method involves heating the reactants in toluene (B28343) with a catalyst like p-toluenesulfonic acid and continuously removing the water formed during the reaction to drive the equilibrium towards the product, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane. researchgate.net

Bromination to form 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

Following the cyclization, the methyl group on the dioxolane ring undergoes radical bromination to introduce a bromine atom, yielding the key intermediate, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. jmcs.org.mxscielo.org.mx This intermediate is also known as propiconazole bromide. tandfonline.com The bromination can be performed using elemental bromine. scielo.org.mx One patented method describes a two-step addition of bromine to control the reaction, which they claim improves the yield of the desired monobrominated product to over 97%. google.com The reaction can be conducted without a solvent at temperatures between 15–60°C. google.com

Condensation with 1,2,4-triazole (B32235)

The final step in the synthesis of propiconazole is the nucleophilic substitution of the bromine atom with 1,2,4-triazole. jmcs.org.mx This condensation reaction is typically carried out by reacting 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane with a salt of 1,2,4-triazole, such as the sodium or potassium salt. acs.orgnih.govjmcs.org.mx Solvents like dimethylformamide or pyrrolidone are often used, and the reaction is conducted at elevated temperatures, for instance, between 150-155°C. nih.govjmcs.org.mx

Application of solid heteropolyacid catalysts in cyclization reactions

To enhance the efficiency and environmental profile of the synthesis, solid heteropolyacid catalysts have been employed in the initial cyclization step. acs.orgnih.gov These catalysts, such as H₃PW₁₂O₄₀/SiO₂, are noted for their strong Brønsted acidity, approaching superacid levels, and their ability to be used in substoichiometric amounts and be recycled. acs.orgresearchgate.netagrogreat.com The use of these solid catalysts can reduce the formation of impurities and minimize waste compared to traditional homogeneous acid catalysts. acs.orginternationalscholarsjournals.com

Methods for Synthesizing Propiconazole Nitrate (B79036) and Protonated Propiconazole

Propiconazole can be converted to its nitrate salt, which often involves the protonation of one of the nitrogen atoms in the triazole ring.

Propiconazole nitrate (NO₃PCZ) is synthesized by treating propiconazole with an acidic nitrating agent. researchgate.netresearchgate.net A described method involves using a mixture of nitric acid and acetic acid in a 1:3 molar ratio in a chloroform (B151607) solvent at room temperature for 18 hours. nih.govresearchgate.net The resulting product is a crystalline, white powder with a melting point of approximately 133.5°C. researchgate.net It exhibits high solubility in organic solvents like ethanol, methanol (B129727), and DMSO, but has very low solubility in water. researchgate.net

The formation of this compound results in a protonated form of the propiconazole molecule (PCZH+). nih.govscielo.org.mx Spectroscopic analysis, including ¹H NMR, shows a significant deshielding of the H₃ and H₅ protons of the triazole ring, which confirms the formation of the ammonium (B1175870) ion within the ring. researchgate.net ESI-MS analysis further confirms the successful nitration, revealing the protonated this compound ion. researchgate.netnih.gov Studies indicate that at a pH below 3.1, both the neutral and protonated forms of propiconazole are present, while above this pH, the neutral form predominates. google.com Theoretical studies suggest that the most likely site of protonation on the triazole ring is the iminic nitrogen atom.

PropertyValueSource
Compound This compound (NO₃PCZ) researchgate.net
Appearance Crystalline, white powder researchgate.net
Melting Point ~133.5 °C researchgate.net
Solubility High in ethanol, methanol, DMSO; Very low in water researchgate.net
Synthesis Method Treatment of propiconazole with a mixture of nitric and acetic acid (1:3) in chloroform nih.govresearchgate.net
Confirmation ¹H NMR, ESI-MS researchgate.net

Novel Chemical Modifications and Formulations

To improve the physicochemical properties and efficacy of propiconazole, various novel chemical modifications and advanced formulations have been developed. These include the formation of co-crystals, metal complexes, and encapsulation into polymeric systems.

Co-crystals: The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategy to modify the physical properties of an active ingredient. nih.gov Propiconazole has been successfully co-crystallized with various co-formers, including carboxylic acids (such as oxalic acid and tartaric acid), 2,2′-dihydroxy-1,1′-dinaphthalene, and D-ribose. google.comnih.gov These co-crystals can exhibit different melting points compared to the original propiconazole. nih.gov For example, a patent describes the preparation of a propiconazole-4,4'-dihydroxybiphenyl co-crystal by reacting the two components in ethanol. google.com The formation of these co-crystals can be achieved through methods like grinding, microwave irradiation, or solution crystallization. google.com

Metal Complexes: Propiconazole can act as a ligand to form coordination complexes with various metal ions. Novel complexes with divalent metals such as Zinc (Zn(II)), Copper (Cu(II)), Cobalt (Co(II)), Nickel (Ni(II)), and Manganese (Mn(II)) have been synthesized and characterized. acs.orgnih.govresearchgate.net These complexes can exhibit controlled-release properties, with studies showing that it can take between 40 to 120 hours to release 85% of the propiconazole ligand in water. researchgate.net The synthesis typically involves reacting a bivalent metal salt with the cis- or trans-racemate of propiconazole. acs.orgnih.gov

Metal IonExample Complex FormulaRelease CharacteristicSource
Zinc (II)Zn(L)₂Cl₂Controlled Release researchgate.net
Copper (II)Cu(L)₂Cl₂Controlled Release researchgate.net
Cobalt (II)Co(L)₂Cl₂Controlled Release researchgate.net
Nickel (II)Ni(L)₄Cl₂Controlled Release researchgate.net
Manganese (II)Mn(L)₄Cl₂Controlled Release researchgate.net
(L = Propiconazole)

Nanoencapsulation and Microencapsulation: To achieve controlled release and protect the active ingredient, propiconazole has been encapsulated within polymeric matrices. Nanoencapsulation has been achieved using biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic) acid (PLGA) through the emulsification and solvent evaporation technique. researchgate.netscielo.org.mx These nanoformulations can prolong the availability of the fungicide. scielo.org.mx For instance, one study found that nanoencapsulated propiconazole took nearly twice as long to release the same percentage of the active ingredient compared to a commercial formulation. scielo.org.mx Microencapsulation of propiconazole has also been explored using materials like melamine-formaldehyde polymers.

Other Formulations: Other novel formulations of propiconazole have been developed to improve its application and reduce environmental impact. These include effervescent tablets, which are composed of the active ingredient, a carrier, an acid source, and a carbon dioxide source, offering a convenient and less polluting application method. google.com Additionally, gel-based formulations of this compound have been prepared using various ointment bases for potential topical applications. google.com

Conversion into Ionic Liquid Salts

Propiconazole can be converted into ionic liquid salts, a process that modifies its physical properties and can create new application possibilities. medchemexpress.com This transformation is typically achieved through a one-step protonation reaction where propiconazole, acting as a Brønsted-Lowry base, is reacted with an organic or inorganic acid. medchemexpress.comcaymanchem.com This reaction results in the formation of a salt where the propiconazole molecule is the cation and the conjugate base of the acid is the anion. medchemexpress.com

The synthesis of these ionic liquids is generally straightforward. For instance, propiconazole can be reacted with various acids, including those with herbicidal properties such as 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP), and dicamba. caymanchem.com The reaction is typically conducted in a solvent like methanol or chloroform. caymanchem.com The reaction time is dependent on the strength of the acid used; strong acids with a pKa value of 2 or less react in approximately 15-20 minutes, while weaker acids with a pKa greater than 2 may require 40-45 minutes for the reaction to complete. medchemexpress.com After the reaction, the solvent is evaporated, and the resulting ionic liquid salt is dried. medchemexpress.comcaymanchem.com

While this compound itself is a salt, the resulting product from the reaction of propiconazole with nitric acid is a solid with a melting point of around 133.5 °C and is not characterized as an ionic liquid under the conventional definition of having a melting point below 100 °C. medchemexpress.com However, the propiconazole cation formed in this reaction is the basis for forming a wide array of ionic liquids when combined with different anions. caymanchem.com The resulting ionic liquids based on the propiconazole cation have been shown to be soluble in solvents such as acetone, dichloromethane, and low molecular weight alcohols, while being insoluble in hexane (B92381) and water. medchemexpress.com

Deuterium-labeled this compound (Propiconazole-d3 nitrate) Synthesis

Deuterium-labeled this compound, specifically Propiconazole-d3 nitrate, is a crucial analytical standard used for the quantification of propiconazole in various samples through isotope dilution mass spectrometry. medchemexpress.comcaymanchem.com While this labeled compound is commercially available, detailed synthetic protocols are not extensively published in publicly accessible scientific literature. medchemexpress.com

The formal name of the compound, 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-4,5,5-d3)methyl)-1H-1,2,4-triazole, mononitrate, indicates that the three deuterium (B1214612) atoms are located on the 1,3-dioxolane ring of the propiconazole molecule. caymanchem.com This specific placement of the deuterium labels suggests that their introduction would occur during the synthesis of the propiconazole molecule itself, prior to the final nitration step.

The general synthesis of propiconazole involves the cyclization of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane from 2-bromo-2'-(2,4-dichlorophenyl)acetophenone and 1,2-pentanediol, followed by reaction with 1,2,4-triazole. google.comgoogle.com It is hypothesized that a deuterated version of a precursor, likely a deuterated form of 1,2-pentanediol, would be used in the initial cyclization step to produce the deuterium-labeled propiconazole backbone.

Once the deuterium-labeled propiconazole (propiconazole-d3) is synthesized, the final step would be its conversion to the nitrate salt. This is achieved through a reaction with a nitrating agent. For the non-labeled compound, this involves treating propiconazole with a mixture of nitric acid and acetic acid in a solvent like chloroform. medchemexpress.com A similar procedure would be applied to the deuterium-labeled propiconazole to yield Propiconazole-d3 nitrate. The final product is a stable, isotopically enriched version of this compound, essential for its role as an internal standard in analytical chemistry. medchemexpress.comcaymanchem.com

This compound: A Detailed Examination of its Fungal Interactions

This compound is a triazole-based chemical compound recognized for its potent fungistatic properties. This article explores the specific biochemical and cellular mechanisms through which this compound exerts its effects on fungal organisms, focusing on its well-established role in disrupting ergosterol (B1671047) biosynthesis and inducing cellular stress responses. The information presented is based on detailed research findings in the field of mycology and agricultural science.

Antifungal Activity and Biological Evaluation

In-vitro Antifungal Spectrum

Propiconazole (B1679638) nitrate (B79036) has demonstrated significant in-vitro antifungal activity against a range of fungal pathogens, with a particular research focus on various Candida species. researchgate.net These species are common causes of fungal infections in humans. Studies have shown that propiconazole nitrate is effective against clinical isolates of Candida albicans, as well as non-albicans species such as C. krusei, C. kefyr, C. glabrata, and C. tropicalis. researchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported to be in the range of 0.125 to 32 µg/ml for this compound against these Candida strains. researchgate.net This demonstrates a potent antifungal effect across a clinically relevant spectrum of yeasts.

Comparative Efficacy with Propiconazole

A key driver for the research into this compound is its enhanced biological activity compared to the parent propiconazole molecule. Preliminary pharmacological studies have consistently shown that this compound and its inclusion complexes exhibit higher antifungal activities than the original propiconazole. nih.govnih.gov This increased efficacy suggests that the modification to the nitrate salt positively influences its interaction with the fungal target site or its penetration into the fungal cell. farmaciajournal.com Furthermore, some research suggests that the acute toxicity of the nitrate derivative, especially when formulated as an inclusion complex, may be lower than that of the pure or modified drug, highlighting its potential as a promising future therapeutic agent. nih.gov

Table 3: In-vitro Antifungal Activity of this compound against Candida Species

Fungal Strain MIC Range (µg/ml) Inhibition Zone Diameters (mm) Source(s)
Candida spp. (various clinical isolates) 0.125 - 32 20 - 34 researchgate.net
Candida albicans ATCC 10231 Reported as susceptible Not specified
C. albicans (clinical isolates) Reported as susceptible Not specified
C. krusei (clinical isolates) Reported as susceptible Not specified
C. kefyr (clinical isolate) Reported as susceptible Not specified
C. glabrata (clinical isolate) Reported as susceptible Not specified

Metabolism and Environmental Fate of Propiconazole

Plant Metabolism and Translocation Dynamics

Propiconazole (B1679638) is designed to be absorbed by plants and moved throughout their vascular systems. agrogreat.com This systemic action ensures that the fungicide protects the entire plant, including new growth that emerges after application. agrogreat.comagrogreat.com Once applied, propiconazole is absorbed and translocated within the plant's tissues, including leaves, stems, and roots. agrogreat.com Studies have shown that following application, radiolabelled propiconazole residues can move to other parts of the crop. fao.org For instance, in sugarcane, after seed pieces were treated, radioactive residues were detected in the plants four weeks after germination, indicating translocation from the seed to the plant. fao.org Similarly, soil residues of propiconazole can be absorbed by rotational crops like peanuts, wheat, and corn, and then translocated throughout the plant, including the fruit. epa.gov The movement of propiconazole within the plant is believed to occur primarily through the xylem, which is responsible for water transport from the roots to the rest of the plant. apsnet.org However, there is limited evidence of significant movement through the phloem, which transports sugars and other organic nutrients. apsnet.org

The primary metabolic pathway for propiconazole in plants involves the hydroxylation of the n-propyl group attached to the dioxolane ring. epa.govregulations.gov This process primarily occurs at the alpha, beta, or gamma carbon positions of the n-propyl group. epa.gov Another significant metabolic process is the deketalization of the dioxolane ring, which leads to the formation of an alkanol metabolite. epa.gov The alkyl bridge connecting the phenyl and triazole rings can also be metabolized, resulting in the release of free 1H-1,2,4-triazole. epa.govregulations.gov

The metabolism of propiconazole has been observed to be qualitatively similar across various plant species, including peanuts, wheat, grapes, rice, celery, and carrots. epa.gov Although the parent propiconazole is effectively broken down, it can still be a major component of the total residue found in the edible parts of many crops for a considerable time after application. fao.org

Following hydroxylation, the resulting metabolites readily form conjugates with sugars. fao.orgepa.gov This conjugation is a common detoxification process in plants, which increases the water solubility of the metabolites and facilitates their storage in vacuoles. wisdomlib.org In wheat, for example, a significant portion of the total radioactive residue in forage and straw was identified as glucose and malonyl glucose conjugates of hydroxylated metabolites. epa.gov Similarly, in peanuts, hydroxylated derivatives of propiconazole are conjugated with sugars. epa.gov This conjugation process is an effective way for plants to handle the xenobiotic compound. fao.org

Several key metabolites of propiconazole have been identified in plants. The hydroxylation of the n-propyl group leads to the formation of β-hydroxy alcohol (CGA-118244) and γ-hydroxy alcohol (CGA-118245). fao.orgresearchgate.net The hydrolysis of the dioxolane ring results in the formation of the alkanol metabolite (CGA-91305). fao.orgepa.gov

These metabolites, along with the parent compound, constitute a significant portion of the residues found in various plant parts. For instance, in mature peanut stalks, unchanged parent propiconazole, alkanol CGA-91305, and isomers of β-hydroxy alcohol CGA-118244, along with their sugar conjugates, made up 44% of the total residue. fao.org In carrots, the most significant metabolites were identified as β-hydroxy alcohol CGA-118244 and alkanol CGA-91305. fao.org

Key Propiconazole Metabolites in Plants
Metabolite NameMetabolite CodeFormation PathwayCrops where Identified
β-hydroxy alcoholCGA-118244Hydroxylation of the n-propyl groupPeanuts, Wheat, Carrots, Rice fao.orgepa.govfao.org
γ-hydroxy alcoholCGA-118245Hydroxylation of the n-propyl groupWheat, Peanuts fao.orgfao.org
AlkanolCGA-91305Deketalization of the dioxolane ringPeanuts, Carrots, Wheat fao.orgepa.govfao.org

A significant metabolic pathway for propiconazole involves the cleavage of the bridge between the phenyl and triazole rings, releasing free 1,2,4-triazole (B32235). regulations.govfao.org This free triazole is then readily conjugated with the amino acid serine to form triazolyl alanine (B10760859) (TA). epa.govregulations.govfao.org Triazolyl alanine can be further metabolized to triazolyl acetic acid (TAA) and triazolyl lactic acid (TLA). fao.orgfao.org These three metabolites—triazolyl alanine, triazolyl acetic acid, and triazolyl lactic acid—are considered common metabolites for triazole fungicides. epa.goveurl-pesticides.eueurl-pesticides.eu

These plant-specific metabolites are predominantly found in the grain of crops like wheat and rice, as well as in rotational crops. fao.org For example, in wheat grain, triazolyl acetic acid and triazolyl alanine were identified as two major fractions of the radioactivity. fao.org

The metabolic pathway of propiconazole in rotational crops is generally similar to that in the target crops, with the differences being more quantitative than qualitative. fao.orgepa.govfao.org However, metabolism tends to be more extensive in rotational crops. fao.orgfao.org

Influence on Plant Growth Regulation: Brassinosteroid Biosynthesis Pathway Interference

Propiconazole functions as a potent plant growth regulator by specifically inhibiting the biosynthesis of brassinosteroids (BRs), a class of steroidal phytohormones crucial for various aspects of plant development, including cell elongation and division. plos.orgbiorxiv.org This inhibitory action allows it to be used as an alternative to other known BR biosynthesis inhibitors, such as brassinazole. plos.org

The mechanism of interference involves the inhibition of cytochrome P450 monooxygenases, which are key enzymes in the BR biosynthetic pathway. biorxiv.org Research has identified the target site of propiconazole's action as the C22 and C23 side-chain hydroxylation steps that convert campestanol (B1668247) to teasterone. nih.gov Specifically, propiconazole has been shown to bind to the CYP90D1 enzyme, a critical component in this part of the pathway. researchgate.netnih.gov By blocking these steps, propiconazole induces a state of BR deficiency in plants. biorxiv.org This leads to observable phenotypes that mimic those of BR-deficient mutants, such as dwarfism, shortened internodes, reduced root and hypocotyl elongation, and dark green, compact leaves. plos.orgbiorxiv.orgscienceasia.org

Effects on Plant Physiological Responses to Nutrient Deficiencies (Nitrogen and Phosphorus)

Propiconazole significantly affects how plants respond to nutrient-limited conditions, particularly deficiencies in nitrogen (N) and phosphorus (P). Under normal circumstances, plants adapt to N and P deficiencies by modulating hormone levels and gene expression to enhance nutrient acquisition. scienceasia.org The expression of genes involved in brassinosteroid (BR) biosynthesis is typically induced during N and P shortages, highlighting the importance of this hormone pathway in stress response. scienceasia.org

By inhibiting BR biosynthesis, propiconazole curtails these adaptive responses. scienceasia.org In studies on rice (Oryza sativa L.), seedlings treated with propiconazole exhibited retarded growth under both nutrient-sufficient and nutrient-deficient conditions. scienceasia.org The treatment attenuated the expression of key N- and P-deficiency-responsive genes, suggesting that the inhibition of BR biosynthesis restrains the plant's ability to transcriptionally adapt to nutrient starvation. scienceasia.org Furthermore, propiconazole treatment was found to reduce a plant's root adaptation to N and P deficiencies, which is critical for exploring soil for these essential nutrients. scienceasia.org While N deficiency alone reduces root and shoot biomass, the addition of propiconazole exacerbates this growth retardation. scienceasia.org

Environmental Persistence and Degradation in Soil and Aquatic Systems

Aerobic and Anaerobic Metabolism Half-Lives in Soil and Water

The persistence of propiconazole in the environment is defined by its metabolic half-life, which varies significantly based on the environmental matrix (soil or water) and the presence of oxygen (aerobic or anaerobic conditions). Propiconazole is generally considered to be persistent in soil and stable in aqueous environments. centerforfoodsafety.org

In soil, the reported aerobic half-life (DT₅₀) ranges from 30 to 112 days, with many studies citing a range of 40 to 70 days in silty loam soil at 25°C. centerforfoodsafety.orgagropages.commdpi.comindofil.com Field tests have shown terrestrial half-lives of up to 214 days. amazonaws.com Under anaerobic conditions in soil, its persistence increases dramatically, with a reported half-life of 636 days. amazonaws.com

In aquatic systems, the aerobic half-life can range from 25 to 85 days. indofil.comguidechem.com However, some studies report a much longer aerobic aquatic metabolism half-life of 427 days. centerforfoodsafety.org Under anaerobic aquatic conditions, the half-life is similarly long, calculated at 363 days. centerforfoodsafety.orgepa.gov

Table 1: Metabolic Half-Life of Propiconazole in Environmental Systems

ConditionMatrixHalf-Life (DT₅₀)References
Aerobic Soil30 - 112 days mdpi.com
Soil (Field)214 days amazonaws.com
Water25 - 85 days indofil.comguidechem.com
Water (Aquatic Metabolism)427 days centerforfoodsafety.org
Anaerobic Soil636 days amazonaws.com
Water (Aquatic Metabolism)363 days centerforfoodsafety.orgepa.gov

Stability to Abiotic Hydrolysis and Photolysis in Environmental Matrices

Propiconazole demonstrates significant stability against abiotic degradation processes. It is stable to hydrolysis at environmentally relevant pH levels, showing no significant breakdown in water. centerforfoodsafety.orgguidechem.comnih.gov

The compound is also resistant to direct photolysis, as it does not absorb light at wavelengths greater than 290 nm, which is the range for direct degradation by sunlight. guidechem.comnih.govnih.gov However, propiconazole is susceptible to indirect photolysis, a process where other substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036), absorb solar energy and produce reactive species that can degrade the fungicide. researchgate.net In natural waters containing such photosensitizers, the photolytic half-life of propiconazole was observed to be between 5 and 104 days, a significant decrease compared to its half-life of over 250 days in purified water under the same simulated solar conditions. researchgate.net

Degradation Pathways in Soil and Water: Hydroxylation of Propyl Side-Chain and Dioxolane Ring, and 1,2,4-Triazole Formation

The biodegradation of propiconazole in both soil and water proceeds through several key metabolic pathways. The primary routes of transformation involve enzymatic oxidation. mdpi.comepa.gov

A major degradation pathway is the hydroxylation of the n-propyl side-chain attached to the dioxolane ring. agropages.comindofil.comfao.org This results in the formation of alcohol metabolites. Another significant pathway involves the cleavage or hydrolysis of the dioxolane ring itself. agropages.comfao.org These initial transformations lead to a variety of intermediate metabolites. researchgate.netresearchgate.net

Ultimately, these degradation processes lead to the cleavage of the molecule, releasing the stable 1,2,4-triazole moiety. agropages.commdpi.comindofil.com This resulting compound, 1,2,4-triazole, is itself a persistent and mobile environmental metabolite. amazonaws.comnih.gov In plant systems, the hydroxylated metabolites of propiconazole are often further processed by conjugation with sugars, forming glucosides. agropages.comepa.gov

Microbial Interactions and Biodegradation of Propiconazole

Impact on Soil Microbiome Structure and Function

Propiconazole (B1679638) application significantly alters the delicate balance of the soil microbiome, leading to changes in microbial community composition and enzymatic activities crucial for soil health. nih.govresearchgate.net

Alterations in Bacterial and Fungal Community Diversity and Abundance

The application of propiconazole has been shown to cause significant disturbances in the distribution of microbial communities. nih.govresearchgate.net Studies have indicated that while lower concentrations of propiconazole (1.0 and 5.0 kg/ha ) might initially increase the growth of bacterial and fungal communities within the first week of incubation, extended application and higher concentrations tend to suppress soil microbes. mdpi.com In some cases, soil microbial communities disturbed by propiconazole application have shown recovery after 60 days. mdpi.comresearchgate.net However, other research suggests that the composition of microbial communities may not fully recover even after 75 days. mdpi.comresearchgate.net The fungicide has been observed to inhibit the growth of fungal cells, with the effect increasing significantly at concentrations higher than 50 mg/kg of soil. mdpi.com At a concentration of 800 mg/kg, a 75% inhibition of fungal cells was noted. mdpi.com Bacterial growth can also be significantly inhibited by propiconazole at concentrations of at least 200 mg/kg within the first week of application. mdpi.com

Changes in Relative Abundance of Specific Taxa (e.g., Proteobacteria, Planctomycetota, Acidobacteria, Ascomycota, Basidiomycota, Mortierellomycota)

Research has demonstrated that propiconazole treatment leads to notable shifts in the relative abundance of various bacterial and fungal taxa. nih.govresearchgate.net

Bacterial Community Shifts:

Proteobacteria: The relative abundance of this phylum has been observed to increase following propiconazole treatment. nih.govresearchgate.net

Planctomycetota: Similar to Proteobacteria, the relative abundance of Planctomycetota has been shown to increase in propiconazole-treated soil. nih.govresearchgate.net

Acidobacteria: In contrast, the relative abundance of Acidobacteria has been found to decrease after the application of propiconazole. nih.govresearchgate.net

Fungal Community Shifts:

Ascomycota: The abundance of this phylum has been shown to increase in soil treated with propiconazole. nih.govresearchgate.net Ascomycota are known to be involved in the decomposition of soil organic matter and play crucial roles in the nitrogen cycle and plant growth. frontiersin.org

Basidiomycota: Similar to Ascomycota, the abundance of Basidiomycota has also been observed to increase with propiconazole application. nih.govresearchgate.net This phylum is also a primary decomposer of organic matter and is important for mycorrhizal formation. frontiersin.org

Mortierellomycota: The relative abundance of this phylum has been found to be reduced in propiconazole-treated soil. nih.govresearchgate.net

Table 1: Impact of Propiconazole on Microbial Taxa Abundance

Taxon Kingdom Phylum Effect of Propiconazole Reference
Proteobacteria Bacteria Proteobacteria Increase nih.gov, researchgate.net
Planctomycetota Bacteria Planctomycetota Increase nih.gov, researchgate.net
Acidobacteria Bacteria Acidobacteria Decrease nih.gov, researchgate.net
Ascomycota Fungi Ascomycota Increase nih.gov, researchgate.net
Basidiomycota Fungi Basidiomycota Increase nih.gov, researchgate.net
Mortierellomycota Fungi Mortierellomycota Decrease nih.gov, researchgate.net

Upregulation of Carbon Degradation Pathways in Soil Bacteria

Functional profile analysis of bacterial communities in propiconazole-treated soil has revealed that the fungicide significantly affects bacterial cellular and metabolic pathways. nih.govresearchgate.net Notably, the carbon degradation pathway has been observed to be upregulated. nih.govresearchgate.net This upregulation suggests a microbial response aimed at the detoxification of the contaminant in the treated soil. nih.govresearchgate.net

Biodegradation by Specific Microbial Strains and Consortia

The ability of certain microorganisms to degrade propiconazole is a critical process in its environmental dissipation. Several bacterial strains with the capacity to break down this fungicide have been isolated and characterized.

Isolation and Characterization of Propiconazole-Degrading Bacteria (e.g., Pseudomonas putida, Klebsiella sp., Pseudomonas sp., Citrobacter sp.)

Several bacterial species have been identified for their ability to degrade propiconazole, often using it as a source of carbon and energy.

Pseudomonas putida : Strains of Pseudomonas putida isolated from the rhizosphere of tea plants have demonstrated the ability to biodegrade propiconazole. researchgate.netagriculturejournals.czdoaj.orgagriculturejournals.cz In laboratory settings, these strains have shown significant degradation capabilities, which can be enhanced by the presence of an additional carbon source like glucose. researchgate.netagriculturejournals.czdoaj.orgagriculturejournals.cz One particular strain, designated MPR 4, was able to degrade up to 72.8% of the propiconazole in a glucose-amended mineral salts medium within 24 hours. researchgate.netagriculturejournals.czagriculturejournals.cz Another strain, Pseudomonas aeruginosa PS-4, isolated from paddy soil, utilized up to 8 µg/L of propiconazole after 72 hours of incubation. researchgate.netscribd.com

Klebsiella sp. : Strains of Klebsiella have been isolated from contaminated agricultural soils and have been shown to use propiconazole as a sole source of carbon and energy. jmb.or.krnih.govnih.govresearchgate.net

Pseudomonas sp. : In addition to P. putida and P. aeruginosa, other species of Pseudomonas have also been identified as propiconazole degraders. jmb.or.krnih.govnih.gov These strains were isolated from agricultural soils with a history of fungicide application. jmb.or.krnih.govnih.gov

Citrobacter sp. : Strains of Citrobacter are another group of bacteria isolated from contaminated agricultural soils that have demonstrated the ability to degrade propiconazole. jmb.or.krnih.govnih.govresearchgate.netresearchgate.net

Other bacterial species, such as Burkholderia sp. strain BBK_9, have also been isolated from paddy soil and have shown the capability to degrade propiconazole, utilizing it as a sole carbon source. nih.gov

Table 2: Propiconazole-Degrading Bacterial Strains

Bacterial Species Source of Isolation Degradation Conditions Degradation Efficiency Reference
Pseudomonas putida Tea rhizosphere In vitro, with glucose Up to 72.8% in 24 hours researchgate.net, agriculturejournals.cz, agriculturejournals.cz
Pseudomonas aeruginosa Paddy soil Mineral salt medium 8 µg/L in 72 hours researchgate.net, scribd.com
Klebsiella sp. Contaminated agricultural soil Mineral salt medium Utilized as sole carbon source jmb.or.kr, nih.gov, nih.gov
Pseudomonas sp. Contaminated agricultural soil Mineral salt medium Utilized as sole carbon source jmb.or.kr, nih.gov, nih.gov
Citrobacter sp. Contaminated agricultural soil Mineral salt medium Utilized as sole carbon source jmb.or.kr, nih.gov, nih.gov
Burkholderia sp. Paddy soil Mineral salt medium 88.87% in 4 days nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Propiconazole
Propiconazole nitrate (B79036)
Glucose
1,2,4-triazole (B32235)
2,4-dichlorobenzoic acid
1-chlorobenzene
Hexaconazole
Difenoconazole
Indole acetic acid
p-nitrophenol
Triadimefon
Tebuconazole
Fenpropimorph
Chlorothalonil
Cycloheximide
Streptomycin
Captan
Bronopol
Oxytetracycline
Cyproconazole
Metconazole
Triadimenol
Tetraconazole
Epoxiconazole
Myclobutanil
Kresoxim-methyl
Carbendazim
Fenvalerate
Fipronil
Thiobencarb
Azoxystrobin
Pyraclostrobin
Trifloxystrobin
Mandestrobin
Chlordecone
Endosulfan
Dimethoate
Hexachlorocyclohexane
Phenol
Catechol
2-Aminobenzimidazole

Elucidation of Bacterial Degradation Mechanisms (e.g., Cytochrome P450 Monooxygenase Involvement)

The breakdown of propiconazole in microbial systems is an area of active research, with studies pointing to specific enzymatic pathways responsible for its degradation. A key player in this process is the cytochrome P450 monooxygenase system.

Research has demonstrated that Pseudomonas aeruginosa utilizes cytochrome P450 monooxygenase for the degradation of propiconazole. researchgate.net The induction of this enzyme was observed in cultures of P. aeruginosa strain PS-4, providing evidence of its role in the breakdown of the fungicide. researchgate.net This enzymatic action primarily involves oxidation and hydrolysis, which are typical phase I metabolic reactions. researchgate.net In a study with the fungus Cunninghamella elegans, which serves as a microbial model for drug metabolism, cytochrome P450 was also identified as the principal enzyme system for propiconazole degradation, mainly through the hydroxylation and oxidation of the propyl group. researchgate.net

Nutritional Requirements for Microbial Biodegradation (e.g., Carbon and Nitrogen Sources)

The efficiency of microbial biodegradation of propiconazole can be significantly influenced by the availability of additional nutrients, particularly carbon and nitrogen sources. Several studies have shown that the presence of a co-substrate can enhance the degradation rate.

For instance, research on Pseudomonas putida isolated from tea rhizosphere demonstrated that the degradation of propiconazole was more efficient in a mineral salts medium amended with glucose compared to a medium with the fungicide as the sole carbon source. agriculturejournals.czresearchgate.netagriculturejournals.cz This suggests that the process of co-metabolism, where the microorganism utilizes a readily available carbon source for growth and energy while simultaneously degrading the more complex pesticide molecule, plays a crucial role. agriculturejournals.cz In one study, P. putida strain MPR 4 degraded 72.8% of propiconazole in the presence of glucose, whereas the efficiency dropped to 41.6% in its absence. researchgate.net

The type of nitrogen source also impacts the growth of propiconazole-degrading bacteria and, consequently, the degradation process. Among various nitrogen sources tested for Pseudomonas strains, ammonium (B1175870) nitrate was found to support maximum growth. agriculturejournals.czresearchgate.netagriculturejournals.cz The composition of the growth medium, including essential minerals like magnesium sulfate, potassium phosphate, and trace elements, is also a critical factor for supporting microbial activity. agriculturejournals.cz

Synergistic Effects of Microbial Co-cultures or Consortia on Biodegradation Rates

The use of microbial co-cultures or consortia, which consist of multiple microbial species, can lead to more effective and complete degradation of propiconazole compared to the use of single microbial strains. This is attributed to the synergistic interactions between the different microorganisms, where the metabolic activities of one species can complement those of another.

A consortium of different bacterial genera can exhibit a higher tolerance to pesticides and be more actively involved in their degradation. nih.gov For example, a synergistic combination of three bacterial isolates, identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp., demonstrated a high efficiency in degrading a mixture of triazole fungicides, including propiconazole. koreascience.kr This consortium achieved a degradation rate of 85.83% to 96.59% for the fungicides in a soil-plant system within 45 days. koreascience.kr

The enhanced degradation in a co-culture can be due to several factors. Different species may have different enzymatic capabilities, allowing them to sequentially break down the parent compound and its intermediate metabolites. This prevents the accumulation of potentially toxic intermediates that might inhibit the degradation process if only a single species were present. jmb.or.kr The interactions within a consortium can also lead to a more robust microbial community that is better able to adapt to the presence of the pesticide and other environmental stressors. nih.gov

Influence on Non-target Microbial Processes

While some microbes can degrade propiconazole, its presence in the environment can also have unintended consequences for other microbial populations and their functions. These non-target effects can alter important ecosystem processes.

Inhibition of Bacterial Denitrification in Groundwater Ecosystems

Propiconazole has been shown to inhibit bacterial denitrification in groundwater ecosystems. frontiersin.orgnih.govdntb.gov.ua Denitrification is a crucial microbial process that reduces nitrate and nitrite (B80452) to gaseous forms of nitrogen, playing a key role in nitrogen cycling and the removal of excess nitrates from water bodies.

In laboratory experiments using a microbial community from nitrate-contaminated groundwater, propiconazole at concentrations of 2 and 10 μg/L was found to inhibit denitrification by 29–38%. frontiersin.orgnih.govdntb.gov.ua The inhibitory effect was observed to specifically affect the reduction of nitrate to nitrite. frontiersin.orgnih.govdntb.gov.ua Interestingly, this inhibition did not appear to be due to a decrease in the abundance of denitrifying bacteria, as no significant changes were detected in the abundance of nitrate reductase genes (narG and napA). frontiersin.orgnih.govdntb.gov.ua This suggests that propiconazole may impact the activity of the denitrifying enzymes at the protein level rather than affecting the population size of the bacteria themselves. frontiersin.orgnih.govdntb.gov.ua

Impact on Microbial Metabolism (e.g., Acetate (B1210297) Uptake Inhibition)

Propiconazole can also interfere with the general metabolism of microbial communities. One notable effect is the inhibition of acetate uptake. frontiersin.orgnih.govresearchgate.net Acetate is a simple carbon source that can be readily utilized by many microorganisms for growth and energy.

Effects on Endophytic Bacterial Communities in Plants

Propiconazole, being a systemic fungicide, can be absorbed by plants and translocated to various tissues, where it can impact the communities of endophytic bacteria that reside within the plant. asm.orgnih.gov These endophytic communities play important roles in plant health and disease resistance.

Studies on tomato plants have shown that the application of propiconazole can have a negative influence on the abundance and diversity of the endophytic bacterial community. asm.orgnih.gov An inhibitory effect of propiconazole was observed on the growth of culturable endophytic bacteria. researchgate.netnih.gov For example, 72 hours after treatment, the endophytic population in control tomato plants was approximately 3.6 × 10³ CFU/g, while in plants treated with propiconazole, the population decreased to about 3.0 × 10² CFU/g. asm.orgnih.govasm.org

This reduction in the endophytic bacterial population can have consequences for the plant's susceptibility to diseases. asm.orgnih.gov Research has indicated that a decline in endophyte diversity due to propiconazole application can make plants more susceptible to pathogens. asm.orgnih.gov The fungicide was found to suppress the relative abundance of certain beneficial genera like Pseudomonas while enriching others such as Bacillus. nih.gov However, the impact can vary depending on the plant species, as another study on boxwood showed a more limited effect of propiconazole on its endophytic bacterial communities. nih.gov

Fungal Resistance Mechanisms to Triazole Fungicides Including Propiconazole

Molecular Mechanisms of Azole and DMI Fungicide Resistance

Resistance to azole fungicides in plant pathogenic fungi is primarily associated with modifications related to the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene. These modifications reduce the binding affinity of the fungicide to the enzyme or decrease the intracellular concentration of the active ingredient.

A prevalent mechanism of resistance to propiconazole (B1679638) and other DMI fungicides is the overexpression of the target CYP51 gene. Increased production of the 14α-demethylase enzyme means that a higher concentration of the fungicide is required to inhibit its activity and disrupt fungal cell membrane synthesis. This overexpression can be constitutive or induced upon exposure to the fungicide.

Several studies have documented the correlation between CYP51 overexpression and reduced sensitivity to DMIs.

In Rhizoctonia solani, propiconazole-resistant mutants showed substantially increased expression levels of the RsCYP51 gene compared to sensitive parental isolates. nih.gov

Exposure to propiconazole has been shown to induce the upregulation of the target gene ERG11 (a CYP51 ortholog) in the opportunistic human pathogen Cryptococcus neoformans, suggesting an adaptive response to the fungicide. nih.gov

In laboratory mutants of Fusarium oxysporum f. sp. niveum, highly resistant isolates exhibited a significant increase in the expression of the CYP51A gene, with expression levels being over four times higher than in sensitive isolates. mdpi.com

Studies on Mycosphaerella graminicola, the causal agent of Septoria leaf blotch in wheat, have also identified CYP51 overexpression as a contributing factor to the decreased sensitivity observed in field populations. cabidigitallibrary.orgresearchgate.net

In some fungal species, such as Botrytis cinerea, the expression of CYP51 can be significantly induced in resistant mutants when they are exposed to DMI fungicides. frontiersin.org

The table below summarizes research findings on the overexpression of the CYP51 gene as a resistance mechanism to DMI fungicides.

Table 1: Research Findings on CYP51 Overexpression and DMI Fungicide Resistance
Fungal Pathogen Fungicide Key Findings Reference
Rhizoctonia solani Propiconazole Expression levels of RsCYP51 and efflux transporter genes increased substantially in resistant mutants. nih.gov
Cryptococcus neoformans Propiconazole Propiconazole exposure can induce upregulation of the target gene ERG11. nih.gov
Fusarium oxysporum f. sp. niveum Prothioconazole Highly resistant mutants showed a 4.28-fold increase in CYP51A gene expression compared to sensitive isolates. mdpi.com
Botrytis cinerea Pyrisoxazole The expression level of CYP51 was significantly induced by the fungicide in resistant mutants. frontiersin.org
Mycosphaerella graminicola DMI fungicides Overexpression of the CYP51 gene is one of the mechanisms contributing to reduced DMI sensitivity. cabidigitallibrary.orgresearchgate.net

The overexpression of the CYP51 gene is often driven by specific modifications in its promoter region. These modifications can enhance the binding of transcription factors, leading to increased gene expression.

Tandem Repeats: A well-documented mechanism involves the insertion of tandem repeats in the promoter of the CYP51 gene. These repeated sequences can act as transcriptional enhancers.

In Aspergillus fumigatus, two predominant resistance mechanisms, designated TR34/L98H and TR46/Y121F/T289A, involve a 34-base pair and a 46-base pair tandem repeat, respectively, within the cyp51A promoter. nih.gov These mechanisms are believed to have emerged in the environment due to the use of agricultural triazole fungicides. nih.gov The tandem repeats lead to the overexpression of the cyp51A gene, resulting in azole resistance. nih.gov

In the citrus pathogen Penicillium digitatum, a 126-base pair tandem repeat in the Cyp51A promoter acts as a transcriptional enhancer in DMI-resistant isolates. frontiersin.org

Insertions: Other types of insertions in the promoter region can also lead to CYP51 overexpression.

In Zymoseptoria tritici (formerly Mycosphaerella graminicola), a 120-base pair insertion in the promoter region of the Cyp51B gene is correlated with its overexpression in azole-resistant isolates. frontiersin.org

Insertions of varying lengths (46, 151, and 232 base pairs) in the promoter region of Cyp51B have been linked to its overexpression in Pyrenopeziza brassicae. frontiersin.org

Gene Amplification: Another mechanism that can lead to an increased amount of the target enzyme is the duplication of the chromosome carrying the CYP51 gene. In Cryptococcus neoformans, for instance, exposure to fluconazole (B54011) can induce the duplication of chromosome 1. nih.gov This chromosome contains not only the CYP51 gene but also AFR1, which encodes a major drug efflux pump, thereby simultaneously increasing the amount of the drug target and the capacity to expel the drug from the cell. nih.gov

Table 2: Promoter Modifications Leading to CYP51 Overexpression

Fungal Pathogen Modification Type Description Reference
Aspergillus fumigatus Tandem Repeat 34-bp (TR34) or 46-bp (TR46) tandem repeat in the cyp51A promoter. nih.govnih.gov
Penicillium digitatum Tandem Repeat 126-bp tandem repeat in the Cyp51A promoter acts as a transcriptional enhancer. frontiersin.org
Zymoseptoria tritici Insertion 120-bp insertion in the Cyp51B promoter region. frontiersin.org
Pyrenopeziza brassicae Insertion Insertions of 46, 151, or 232 bp in the Cyp51B promoter region. frontiersin.org
Cryptococcus neoformans Aneuploidy Duplication of chromosome 1, which contains the CYP51 gene. nih.gov

Strategies for Mitigating Fungicide Resistance Development in Target Pathogens

To preserve the efficacy of propiconazole and other DMI fungicides, it is essential to implement resistance management strategies that reduce the selection pressure on fungal populations. A proactive approach combining multiple tactics is the most effective way to delay the development of resistance.

Key strategies include:

Fungicide Mixtures: Using tank-mixes or pre-formulated mixtures of fungicides with different modes of action is a primary strategy. apsnet.org The combination of a high-risk (single-site) fungicide like propiconazole with a low-risk (multi-site) fungicide ensures that pathogens resistant to one active ingredient are controlled by the other. A synergistic combination of propiconazole and kresoxim-methyl, for example, was found to be highly effective against rice sheath blight. nih.gov

Fungicide Rotation: Alternating between fungicides with different modes of action for successive applications prevents the repeated selection for resistance to a single chemical class. It is crucial to rotate between different Fungicide Resistance Action Committee (FRAC) groups, not just different products with the same mode of action.

Integrated Pest Management (IPM): Combining chemical control with other management practices can reduce reliance on fungicides. This includes:

Crop Rotation: This can help reduce the pathogen inoculum in the soil. nih.gov

Sanitation: Removing infected plant debris can lower the amount of pathogen inoculum for the next season.

Adherence to Label Recommendations: Applying fungicides at the full recommended label rate is important. Using lower rates can expose the fungal population to sub-lethal doses, which may select for less sensitive individuals and accelerate the development of resistance. It is also important to respect the recommended number of applications per season.

Monitoring and Surveillance: Regular monitoring of pathogen populations for shifts in fungicide sensitivity can provide early warnings of resistance development. nih.gov This allows for timely adjustments to disease management programs.

By implementing these strategies, the selection pressure for resistance is diminished, helping to prolong the effective lifespan of valuable fungicides like propiconazole.

Compound Index

Advanced Formulation Science and Delivery Systems for Propiconazole Nitrate

Encapsulation and Complexation Technologies

The inherent hydrophobicity of propiconazole (B1679638) nitrate (B79036) presents a significant challenge to its bioavailability and therapeutic efficacy. To overcome this limitation, advanced formulation strategies involving encapsulation and complexation have been explored. These technologies aim to enhance the solubility, stability, and controlled release of the active compound.

Inclusion complexation with cyclodextrins (CDs) is a prominent strategy to improve the physicochemical properties of poorly soluble drugs like propiconazole nitrate. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate "guest" molecules, such as this compound, forming host-guest complexes.

Research has demonstrated the successful formation of a novel inclusion complex between this compound (PCZH-NO₃) and β-cyclodextrin (β-CD). nih.govnih.gov The preparation of this complex was achieved by treating propiconazole with an acidic nitrating agent to form the nitrate salt, which was then complexed with β-CD. nih.govnih.gov

Further studies have investigated the use of substituted β-cyclodextrins to potentially offer superior complexation efficiency and properties. Inclusion complexes of protonated this compound have been successfully prepared with three substituted derivatives: sulfobutylether-β-CD (SBE7-β-CD), sulfated-β-CD (β-CD-SNa), and monochlorotriazinyl-β-CD (MCT-β-CD), typically using the freeze-drying method. rsc.org The complexation with SBE7-β-CD, in particular, was noted for its high association constant and an inclusion efficiency approaching 100%. rsc.org

The formation and structure of these inclusion complexes have been rigorously confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D ROESY NMR studies are powerful tools for elucidating the host-guest interactions in solution. For the β-CD complex, ¹H-NMR spectra showed significant downfield shifts for the H₃ and H₅ protons located inside the β-CD cavity, as well as for protons on the triazolic ring of this compound. nih.govnih.gov This shifting indicates the insertion of the drug molecule into the cyclodextrin (B1172386) cavity. nih.gov 2D ROESY NMR experiments further confirmed the formation of inclusion complexes with substituted β-cyclodextrins by showing cross-peaks between the protons of this compound and the inner-cavity protons of the cyclodextrins, providing definitive evidence of their spatial proximity. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS has been effectively used to determine the stoichiometry of the complex. Analysis of the this compound:β-CD complex in the positive ion mode confirmed a 1:1 molar ratio between the host and guest molecules. nih.govnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the solid-state properties of the complexes. DSC studies demonstrated the formation of a new solid phase with different thermal properties compared to a simple physical mixture of this compound and the cyclodextrin, which is indicative of true inclusion complex formation. rsc.org TGA is also used to characterize the thermal stability and decomposition patterns of the newly formed complexes. nih.govnih.gov

Table 1: Summary of Analytical Techniques for Characterization of this compound-Cyclodextrin Complexes
Analytical TechniqueKey FindingsReference
¹H-NMRObserved downfield shifts of protons inside the β-CD cavity (H₃, H₅, H₆) and on the triazolic ring of this compound, indicating inclusion. nih.gov
2D ROESY NMRConfirmed host-guest inclusion through cross-peaks, demonstrating spatial proximity between this compound and substituted β-CDs. rsc.org
ESI-MSEstablished a 1:1 stoichiometry for the inclusion complex. nih.govnih.gov
DSCShowed the formation of a new solid phase with a unique thermal profile compared to physical mixtures, confirming complexation. rsc.org
TGAUsed to analyze the thermal stability and decomposition of the formed complexes. nih.govnih.gov

Computational methods provide molecular-level insights into the complexation process. In silico docking and molecular dynamics (MD) simulations have been used to support experimental findings and predict the stability and orientation of the this compound molecule within the cyclodextrin cavity. rsc.org

MD simulations investigated the effects of cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), on the stability of the this compound-β-CD complex. nih.gov These simulations revealed that DMSO has a strong affinity for the β-CD cavity and can displace water molecules, highlighting a competitive binding relationship between the cosolvent and the drug. nih.gov Potential of Mean Force (PMF) calculations showed that complex formation is most favorable at low DMSO concentrations (around 5% v/v) and that binding affinity decreases as the DMSO concentration rises, eventually leading to destabilization of the complex. nih.gov

Theoretical calculations of association constants have shown a consensus with experimentally measured values, confirming a higher binding affinity of this compound for sulfobutylether-β-cyclodextrin (SBE7-β-CD) compared to the unsubstituted β-CD. rsc.org This enhanced stability is attributed to additional interactions between the drug's dioxolanyl and triazolic rings and the functional groups on the modified cyclodextrin. rsc.org

A primary goal of forming inclusion complexes is to improve the biological activity of the drug. Preliminary pharmacological studies have shown that this compound and its inclusion complex with β-CD exhibit higher antifungal activities compared to the parent propiconazole compound. nih.govnih.gov The antifungal activity of complexes with substituted cyclodextrins was assessed on various Candida species and found to be similar across the different complexes. rsc.org This enhancement is often attributed to the improved solubility and bioavailability of the complexed drug, allowing for more effective interaction with fungal cells.

Table 2: Antifungal Activity of this compound and its Formulations
Compound/FormulationObservationReference
This compound (PN)MIC values range from 0.125 – 32 µg/mL against clinical isolates of Candida spp. farma.com.ro
PN-β-CD Inclusion ComplexShowed higher antifungal activity compared to the uncomplexed propiconazole analog. nih.govnih.gov
PN Gels (1.5%)Inhibition zone diameters range from 20 – 34 mm, depending on the Candida strain. farma.com.ro

Hydrophilic Gel and Topical Formulations

For localized fungal infections, topical application is preferred as it delivers a high concentration of the drug directly to the site of infection. Hydrophilic gels are excellent vehicles for topical delivery due to their favorable application properties.

Several studies have focused on the formulation and preparation of suspension-type gels containing 1.5% this compound using various ointment bases. farma.com.ro These formulations are designed for topical or mucosal application.

Preparation: Six different gel formulations have been prepared using three types of ointment bases, each with either glycerol or propylene glycol as a wetting and permeation-enhancing agent. farma.com.ro

Hydroxypropyl cellulose (HPC-H) base: HPC-H (4%) was wetted with glycerol or propylene glycol, and water was added to form the gel base. This compound was then dispersed into this matrix. farma.com.ro

Polyethylene glycol (PEG) modified base: This base was prepared by fluidizing cetylic alcohol, PEG 4000, and PEG 300 on a water bath before adding the wetting agent and heated water. farma.com.ro

Hydrated cetylic alcohol base: Cetylic alcohol, lanoline, and vaseline were fluidized, then hydrated with heated water containing triethanolamine to form the gel base. farma.com.ro

Physico-Chemical Characterization: The prepared gels were characterized for several key parameters:

Aspect and Homogeneity: Gels were visually inspected for their appearance, clarity, and consistency.

pH: The pH of the gel formulations is a critical parameter for skin compatibility.

Rheological Behaviour and Viscosity: The flow properties of the gels were studied to understand their structure and performance upon application. The HPC-H based gels exhibited plastic behavior. The PEG-based formulas were found to be rheopectic, while the hydrated cetylic alcohol bases showed thixotropic behavior. It was generally observed that formulations containing propylene glycol had higher viscosity values.

Table 3: Composition and Rheological Properties of this compound Gel Formulations
Gel BaseWetting AgentRheological BehaviourReference
4% Hydroxypropyl cellulose (HPC-H)Glycerol / Propylene GlycolPlastic farma.com.ro
Polyethylene Glycol (PEG) ModifiedGlycerol / Propylene GlycolRheopectic farma.com.ro
Hydrated Cetylic AlcoholGlycerol / Propylene GlycolThixotropic farma.com.ro

Rheological Behavior of Gel Formulations (e.g., Plastic, Rheopectic, Thixotropic Behavior)

The rheological character of gel formulations is a critical factor in their pharmaceutical applicability, influencing spreadability, retention at the site of application, and drug release. Studies on various suspension-type gels containing 1.5% this compound have revealed a range of rheological behaviors dependent on the ointment base employed. researchgate.net

Formulations utilizing a 4% hydroxypropyl cellulose (HPC-H) base exhibit plastic behavior, characterized by the presence of a yield value. researchgate.net This means the formulation remains as a solid-like material until a sufficient shear stress is applied, at which point it begins to flow. This property is advantageous for topical applications, preventing the product from dripping upon application. researchgate.net

Gels formulated with a modified polyethylene glycol (PEG) base demonstrate rheopectic behavior. Rheopecty is a phenomenon where viscosity increases with the duration of applied stress. In these specific formulations, the inclusion of propylene glycol was noted to generate a higher degree of thixotropy. researchgate.net

In contrast, formulations prepared with a hydrated cetylic alcohol base display thixotropic behavior when glycerol is used as the wetting agent. researchgate.net Thixotropy is a time-dependent shear-thinning property; the gel becomes less viscous when agitated or stressed and returns to its original state upon rest. wikipedia.org When propylene glycol is substituted for glycerol in the hydrated cetylic alcohol base, the gel exhibits a combined thixotropic-antithixotropic behavior. researchgate.netresearchgate.net Generally, the inclusion of propylene glycol as the wetting agent results in higher viscosity values across the tested gel formulations. researchgate.net

These distinct rheological profiles underscore the significant influence of the gelling agent and excipients on the physical properties of this compound gels. researchgate.net

In Vitro Release Kinetics and Mechanistic Modeling from Gels (e.g., Zero-Order, First-Order, Higuchi, Peppas Models)

The release kinetics of this compound from various topical gel formulations have been systematically evaluated to understand the mechanism of drug delivery. In one such study, six different suspension-type ointments containing 1.5% this compound were prepared using different bases: hydroxypropyl cellulose H (HPC-H), a modified polyethylene glycol (PEG) base, and a hydrated cetylic ointment base. researchgate.net The in vitro release of the active compound was assessed using an Enhancer cell with a semi-permeable cellophane membrane. researchgate.net

To elucidate the release mechanism, the experimental data were fitted to four kinetic models: zero-order, first-order, Higuchi, and Peppas models. researchgate.net The analysis revealed that the drug release mechanism was highly dependent on the formulation's vehicle. researchgate.net

The formulations that utilized HPC-H and PEG 300-4000 as the vehicle (Formulas F1-F4) were best described by the first-order kinetic model. researchgate.net This model suggests that the rate of drug release is dependent on the concentration of this compound remaining in the gel. researchgate.netresearchgate.net

Conversely, the formulations based on cetylic alcohol (Formulas F5-F6) showed the best fit with the Higuchi model. researchgate.net The Higuchi model indicates that the drug release is governed by a diffusion-controlled process, where the amount of drug released is proportional to the square root of time. bmrat.org This implies that the drug diffuses through the matrix of the gel base before being released. researchgate.netbmrat.org

Interestingly, the study found no significant differences in release kinetics between formulations that used the same polymer base but different wetting agents (glycerol vs. propylene glycol), suggesting that the wetting agent does not substantially influence the structural properties of the polymers that govern drug release. researchgate.net

The table below summarizes the best-fit kinetic models for the different gel formulations.

Formulation BaseBest-Fit Release Model
Hydroxypropyl cellulose H (HPC-H)First-Order
Polyethylene Glycol (PEG) 300-4000First-Order
Hydrated Cetylic OintmentHiguchi

Evaluation of Antifungal Efficacy of Formulated Gels against Candida spp. (including resistant clinical isolates)

This compound has demonstrated significant antifungal activity against a variety of clinical isolates of Candida species, including strains that show resistance to other commonly used antifungal agents. researchgate.netfarma.com.ro The minimum inhibitory concentration (MIC) values for this compound have been reported to be in the range of 0.125 to 32 μg/ml. farma.com.ro

The efficacy of gel-formulated this compound (1.5%) has been confirmed through in vitro testing. farma.com.ro In studies using various gel bases, the formulations produced significant zones of inhibition against different Candida species. The diameters of these inhibition zones typically range from 20 to 34 mm, varying with the specific Candida strain being tested. farma.com.ro Despite the differences in the composition of the gel bases, research has shown that there are no statistically significant differences in the antifungal activity among the various tested formulations, indicating a similar diffusion of this compound from the gels into the agar. farma.com.ro

The antifungal activity of the formulated gels correlates well with the MIC values of the pure this compound substance against the same strains. farma.com.ro This suggests that the formulation process does not impede the inherent antifungal properties of the active compound.

The table below presents the diameters of inhibition areas produced by 1.5% this compound gels against several Candida species.

Candida StrainDiameter of Inhibition Area (mm)
C. albicans ATCC 1023134
C. albicans 12433
C. albicans 1430
C. albicans 8832
C. krusei 10627
C. krusei 522
C. kefyr 1620
C. glabrata 1521
C. tropicalis 15532

Bioadhesive Drug Delivery Systems

Formulation and Preparation of Bioadhesive Oromucosal Tablets

Bioadhesive oromucosal tablets represent an advanced drug delivery system designed to prolong the residence time of a formulation at a specific site of action, such as the oral cavity. Research has focused on the development of 1.5% this compound bioadhesive tablets for potential oromucosal applications. farmaciajournal.comresearchgate.net

The formulation of these tablets involves the use of hydrophilic polymers known for their bioadhesive properties. farmaciajournal.com Eight distinct formulations have been studied, utilizing reticulated polymers of acrylic acid (Carbopol in various grades: C 71, C 974, and C 934) and hydroxypropyl cellulose (HPC-H). farmaciajournal.comresearchgate.net In these initial formulations (F1-F4), the matrix-forming polymer constituted 20% of the tablet's composition. researchgate.net

To potentially enhance the bioadhesive characteristics, a second set of four formulations (F5-F8) was prepared, mirroring the first set but with the addition of 6-10% chitosan (CHT), a natural polymer with well-documented bioadhesive properties. farmaciajournal.comresearchgate.net The tablets were manufactured using a direct compression process. farmaciajournal.com It was noted that formulations containing Carbopol 974, Carbopol 934, and those incorporating chitosan required the addition of lubricants to improve the flow properties of the powder mixture before compression. farmaciajournal.comresearchgate.net

The table below outlines the composition of the polymer components in the studied bioadhesive tablet formulations.

FormulationPrimary Polymer (20%)Chitosan (CHT) Content
F1 Carbopol 71None
F2 Carbopol 974None
F3 Carbopol 934None
F4 HPC-H6-10%
F5 Carbopol 716-10%
F6 Carbopol 9746-10%
F7 Carbopol 9346-10%
F8 HPC-H6-10%

Influence of Polymeric Excipients on Pharmaco-Technological Characteristics (e.g., Swelling Degree, Absorption Capacity)

The choice of polymeric excipients in bioadhesive tablets profoundly influences their pharmaco-technological properties, particularly the swelling degree, which is critical for both mucoadhesion and drug release. farmaciajournal.com The water absorption capacity of this compound oromucosal tablets has been shown to be directly dependent on the type and properties of the polymer used in the formulation. researchgate.net

Studies comparing different grades of Carbopol and hydroxypropyl cellulose (HPC-H) revealed a distinct hierarchy in their swelling capacity. The swelling degree for formulations without chitosan decreased in the following order: Carbopol 974 (F2) > Carbopol 934 (F3) > HPC-H (F4) > Carbopol 71 (F1). farmaciajournal.comresearchgate.net This difference is attributed to the varying levels of crosslinking within the Carbopol polymers. Carbopol 974 and 934, having a high level of crosslinking, absorbed a greater quantity of water through channels formed between the hydrated polymeric chains, resulting in the highest swelling degree. researchgate.net In contrast, Carbopol 71, which has a reduced level of crosslinking, exhibited the lowest swelling degree. farmaciajournal.comresearchgate.net HPC-H showed an intermediate capacity for water absorption with a slower initial swelling rate compared to the highly crosslinked Carbopol formulations. farmaciajournal.com

Ecological Impact and Non Target Organism Interactions

Effects on Beneficial Fungal Microorganisms

Impact on Arbuscular Mycorrhizal Fungi (e.g., Glomus irregulare) Development

Arbuscular mycorrhizal fungi (AMF) are crucial for plant health, aiding in nutrient uptake and stress tolerance. Research has shown that propiconazole (B1679638) can significantly hinder the development of the beneficial AMF Glomus irregulare (also known as Rhizophagus irregularis).

Studies using in-vitro monoxenic cultures have demonstrated a dose-dependent inhibitory effect of propiconazole on various stages of the AMF life cycle. uclouvain.benih.govresearchgate.net

Spore Germination: At a concentration of 2 mg/L, propiconazole drastically decreases spore germination. researchgate.net While a maximum germination rate of 92% was observed in control conditions after 15 days, it was reduced to only 58% in the presence of the fungicide. researchgate.net

Germinative Hyphal Length: The elongation of the germ tube is significantly reduced by propiconazole, even at a low concentration of 0.02 mg/L. uclouvain.be

Root Colonization: The ability of G. irregulare to colonize host roots is impaired by the fungicide. Total colonization, which reached 75% in untreated controls, was significantly lower in the presence of propiconazole. researchgate.net

Extraradical Hyphal Growth and Sporulation: The growth of the external hyphal network, essential for nutrient absorption from the soil, is severely restricted. In the absence of propiconazole, the hyphal length can reach over 860 cm. However, at concentrations of 0.2 mg/L and 2 mg/L, the length was reduced to 397 cm and 118 cm, respectively. uclouvain.beresearchgate.net Fungal sporulation also shows a significant decrease starting from a concentration of 0.2 mg/L. uclouvain.be

Table 1: Effect of Propiconazole on Glomus irregulare Development

Parameter Propiconazole Concentration (mg/L) Observation
Spore Germination 2 37% reduction compared to control. researchgate.net
Germ Tube Length 0.02 Significant reduction observed. uclouvain.be
Extraradical Hyphae 0.2 Length reduced to 397 cm (from >860 cm in control). uclouvain.be
Extraradical Hyphae 2 Length reduced to 118 cm (from >860 cm in control). uclouvain.be
Sporulation 0.2 Significant decrease observed. uclouvain.be

This drastic reduction across all developmental stages indicates that propiconazole can disrupt the establishment and function of this vital plant-microbe symbiosis. nih.gov

Perturbations in Sterol Metabolism in Non-target Fungi

Propiconazole's primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical in the sterol biosynthesis pathway. uclouvain.be This mechanism is not specific to pathogenic fungi and also affects non-target beneficial fungi like G. irregulare. bohrium.com

Inhibition of this enzyme disrupts the production of essential sterols, such as 24-methylcholesterol and 24-ethylcholesterol, which are vital components of fungal cell membranes. nih.govbohrium.com Research provides direct evidence that propiconazole exposure leads to a significant decrease in these end-product sterols in G. irregulare. bohrium.comresearchgate.net Concurrently, there is an accumulation of sterol precursors, specifically 24-methylenedihydrolanosterol. nih.govbohrium.comresearchgate.net This accumulation, combined with the lack of functional sterols, compromises the integrity and function of the fungal membranes, leading to the observed inhibition of growth and development. uclouvain.benih.gov These findings confirm that propiconazole impacts the sterol metabolism of G. irregulare in a manner similar to its effect on target phytopathogenic fungi. bohrium.comresearchgate.net

Broader Ecosystem Function Impact

Long-Term Consequences for Soil Health, Quality, and Function

Studies have shown that propiconazole significantly alters the distribution and diversity of both bacterial and fungal communities in the soil. nih.govresearchgate.net For instance, its application can lead to an increase in the relative abundance of Proteobacteria and Planctomycetota, while decreasing Acidobacteria. nih.gov Among fungal communities, an increase in Ascomycota and Basidiomycota and a reduction in Mortierellomycota have been observed. nih.govresearchgate.net Such shifts in microbial composition can have long-term negative impacts on soil fertility and functionality. researchgate.net

Effects on Microbial Activities Essential for Ecosystem Services (e.g., Denitrification)

Microbial processes are fundamental to ecosystem services, including nutrient cycling. Denitrification, a key step in the nitrogen cycle where nitrate (B79036) is converted back to nitrogen gas, can be negatively impacted by propiconazole.

Laboratory experiments monitoring microbial communities from nitrate-contaminated groundwater have shown that propiconazole can inhibit denitrification. frontiersin.org At concentrations of 2 µg/L and 10 µg/L, propiconazole inhibited denitrification by 29–38%. frontiersin.org The primary impact was observed on the reduction of nitrate to nitrite (B80452), the initial step in the denitrification process. frontiersin.org At a concentration of 10 µg/L, propiconazole was also found to partially inhibit acetate (B1210297) uptake and lead to a decrease in microbial biomass, further hampering the process. frontiersin.org This inhibition of essential microbial activities highlights the potential for propiconazole to disrupt critical ecosystem services like nutrient cycling in groundwater and soil environments. frontiersin.org

Table 2: Effect of Propiconazole on Denitrification

Propiconazole Concentration Inhibition Rate Affected Step Additional Effects
2 µg/L 29–38% Nitrate to Nitrite Reduction -
10 µg/L 29–38% Nitrate to Nitrite Reduction Partial inhibition of acetate uptake, decrease in microbial biomass.

Data sourced from a study on groundwater microbial communities. frontiersin.org

Environmental Considerations in Wood Preservation Applications

Propiconazole is used in wood preservatives to protect timber in above-ground applications from fungal decay. orst.eduepa.gov It is applied to products such as siding, plywood, millwork, and structural lumber. orst.eduepa.gov While effective, its use in this context presents environmental considerations.

Propiconazole and its breakdown products can persist in the environment and are moderately mobile in soil. orst.edu This creates a risk of leaching from treated wood into the surrounding soil and potentially contaminating groundwater. orst.edu The successive exclusion of other active substances for wood preservation due to health and environmental concerns has increased the reliance on compounds like propiconazole. ihd-dresden.de However, the potential for propiconazole's approval for use in wood preservatives (Product Type 8) to be non-renewed due to its classification as toxic for reproduction highlights the ongoing regulatory scrutiny of its environmental and health impacts. ihd-dresden.desbs-sme.eueurowindoor.eu The limited availability of tested and effective alternatives poses a challenge for the wood industry, underscoring the need for sustainable wood protection strategies that minimize environmental risks. sbs-sme.eueurowindoor.eu

Advanced Analytical Methodologies in Propiconazole and Its Derivatives Research

Spectrophotometric Techniques for Quantitative Determination (e.g., UV Spectrophotometry)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, serve as a fundamental technique for the quantitative analysis of triazole fungicides. This method is based on the principle that molecules absorb light at specific wavelengths. For propiconazole (B1679638) and its derivatives, the presence of chromophoric groups within their molecular structure allows for detection and quantification using UV spectrophotometry.

The quantitative determination involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax) and relating it to the concentration via the Beer-Lambert law. In research involving propiconazole nitrate (B79036), UV measurements have been performed to study its properties and interactions, such as its inclusion in cyclodextrin (B1172386) complexes nih.gov. For the broader class of triazole fungicides, UV detection is commonly coupled with separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis, with detection wavelengths typically set in the UV region, such as 200 nm, 220 nm, or 295 nm, to achieve maximum sensitivity acs.orgacs.orgcore.ac.uk. Optimization of the detection wavelength is a critical step to ensure the highest absorbance for the analyte, thereby enhancing the accuracy of quantification acs.orgacs.org. While UV spectrophotometry can be a straightforward and cost-effective quantitative tool, its selectivity can be limited in complex matrices, often necessitating prior sample cleanup or chromatographic separation.

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of analyzing propiconazole nitrate and related compounds in complex samples. These techniques separate the target analyte from matrix interferences, allowing for accurate quantification and identification.

Both Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) are powerful and widely used methods for the determination of propiconazole in various matrices, including treated wood, agricultural products, and environmental samples austinpublishinggroup.com.

High-Performance Liquid Chromatography (HPLC) is particularly versatile for analyzing triazole fungicides. A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. In a typical RP-HPLC method for propiconazole, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water researchgate.netnih.gov. UV detection is frequently employed, with the detector set at a wavelength around 210 nm or 220 nm core.ac.ukresearchgate.net. The method's accuracy has been demonstrated in various studies, with recovery rates for propiconazole in fortified green bean samples ranging from 76.9% to 100.0% ekb.eg. High-temperature HPLC (HT-HPLC) has also been explored, using carbon-clad zirconia columns at temperatures up to 150°C, which can alter the elution order and separation of propiconazole and its isomers core.ac.uk.

Gas Chromatography (GC) is well-suited for the analysis of thermally stable and volatile compounds like propiconazole austinpublishinggroup.com. For residue analysis in matrices such as soil, wheat, and leaves, GC with an alkali flame ionization detector (AFID) in the nitrogen-sensitive mode provides high sensitivity nih.gov. Sample preparation typically involves solvent extraction followed by a cleanup step using column chromatography (e.g., alumina (B75360) or activated charcoal) to remove interfering substances nih.gov. This method has shown good recoveries (better than 80%) with practical detection limits as low as 0.01 mg/kg in grain and soil nih.gov.

Table 1: Examples of HPLC and GC Conditions for Propiconazole Analysis

Parameter HPLC Method GC Method
Technique Reversed-Phase (RP-HPLC) Capillary Gas Chromatography
Column C18 VF-5ms (30 m x 0.25 mm i.d.)
Mobile Phase / Carrier Gas Water:Acetonitrile (50:50 v/v) researchgate.net Helium
Detector UV at 210 nm researchgate.net Alkali Flame Ionization Detector (Nitrogen-sensitive) nih.gov
Application Matrix Pharmaceutical Formulations researchgate.net Soil, Wheat Grain, Straw, Leaves nih.gov
Recovery Not specified > 80% nih.gov
Limit of Detection (LOD) Not specified 0.01 mg/kg (grain, soil) nih.gov

For unambiguous identification and trace-level quantification, especially in complex environmental and biological samples, Gas Chromatography is often coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS). The mass spectrometer acts as a highly specific and sensitive detector, confirming the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.

GC-MS is frequently used as a confirmatory method for propiconazole residues detected by GC with other detectors researchgate.net. In environmental and microbial studies, GC-MS is instrumental in identifying metabolites formed during the degradation of propiconazole. For instance, it has been used to study the metabolism of propiconazole by the fungus Cunninghamella elegans, where the technique helped identify various degradation products researchgate.net. The use of selected-ion monitoring (SIM) mode in GC-MS enhances sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of propiconazole, which is crucial for analyzing its stereoisomers in soil-water slurries mdpi.com.

GC-MS/MS provides even greater selectivity and sensitivity by performing a second stage of mass analysis. This technique is highly effective for determining propiconazole residues in challenging matrices like bananas, with methods demonstrating high recovery rates (76.7% to 94.9%) and low limits of quantification (0.02 mg/kg) researchgate.net. The enhanced selectivity of GC-MS/MS minimizes matrix interference, making it a robust tool for residue analysis and degradation kinetic studies in various agricultural products nih.govnih.gov.

Table 2: Performance of GC-MS/MS Method for Propiconazole in Plum Matrix

Stereoisomer Recovery Range (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) (mg/kg) Limit of Quantification (LOQ) (mg/kg)
(2R,4R/2S,4S)-propiconazole 79.42 - 104.05 1.54 - 11.68 0.0005 0.004
(2R,4S/2S,4R)-propiconazole 79.42 - 104.05 1.54 - 11.68 0.0005 0.004

Data derived from a study on four stereoisomers of propiconazole. nih.govmdpi.com

Molecular and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic molecules. For this compound, ¹H-NMR spectroscopy has been used to confirm its structure. The ¹H-NMR spectrum of this compound displays the characteristic signals of the parent propiconazole molecule, confirming that the core structure is maintained after nitration nih.gov. In these studies, dimethyl sulfoxide (B87167) (DMSO) was used as the solvent for the NMR analysis nih.gov. The chemical shifts observed in the spectrum provide definitive information about the electronic environment of the protons in the molecule nih.govresearchgate.net. Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups in the molecule researchgate.net.

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about the spatial proximity of atoms within a molecule. While directly applied to study the inclusion complex of a related compound with β-cyclodextrin, the principle of using 2D ROESY is relevant for understanding the three-dimensional structure and conformation of propiconazole derivatives and their interactions with other molecules researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, and thermally labile molecules, and for confirming molecular weight. ESI-MS has been instrumental in confirming the successful synthesis of this compound from propiconazole nih.gov. The analysis revealed the formation of a protonated this compound molecule at a mass-to-charge ratio (m/z) of 405, which corresponds to the expected molecular weight of the protonated derivative nih.gov. This technique is also used to determine the stoichiometry of complexes, such as the 1:1 complex formed between this compound and β-cyclodextrin nih.gov.

ESI is commonly coupled with liquid chromatography (LC-MS) for the analysis of triazole fungicides in various matrices, including soil and food products nih.govspringernature.comnih.gov. The ESI source, typically operated in positive ion mode, allows for the sensitive detection of these compounds nih.govtandfonline.com. The combination of LC separation with MS/MS detection (LC-ESI-MS/MS) provides high specificity and is a validated method for monitoring propiconazole and its metabolites in environmental studies nih.gov.

Thermal Analysis Methods (DSC, TGA)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of chemical compounds like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand the thermal stability, decomposition, and phase transitions of these substances.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for determining the melting point, purity, and polymorphism of a compound. For instance, in the study of inclusion complexes involving this compound and cyclodextrins, DSC is used to confirm the formation of the complex. The disappearance or shift of the melting peak of the guest molecule (this compound) in the thermogram of the complex indicates its successful encapsulation within the cyclodextrin cavity.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over time. This technique provides valuable information about the thermal stability and decomposition profile of the compound. When analyzing this compound, TGA can identify the temperatures at which significant weight loss occurs, corresponding to the release of volatile components or the decomposition of the molecule itself. Thermal decomposition of propiconazole may produce toxic vapors, including nitrogen oxides and hydrogen chloride. Research has confirmed the use of TGA and DSC to study the formation and properties of a novel inclusion complex of this compound with β-cyclodextrin. nih.govresearchgate.net TGA analysis can also reveal the increased thermal stability of a guest molecule when it is included in a cyclodextrin cavity. researchgate.net

TechniquePrincipleKey Information Obtained for this compound
Differential Scanning Calorimetry (DSC)Measures the difference in heat flow between a sample and a reference as a function of temperature.- Confirmation of inclusion complex formation
  • Melting point and phase transition temperatures
  • Purity assessment
  • Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.- Thermal stability profile
  • Decomposition temperatures
  • Identification of volatile decomposition products
  • Table 1. Overview of Thermal Analysis Methods for this compound.

    Next-Generation Sequencing for Microbial Community Analysis (e.g., 16S rRNA Gene Illumina Sequencing, MiSeq)

    Next-Generation Sequencing (NGS) has revolutionized the study of microbial ecology by allowing for comprehensive, culture-independent analysis of microbial communities. Techniques such as 16S rRNA gene sequencing via Illumina MiSeq platforms are used to assess the impact of fungicides like propiconazole on the diversity and structure of soil microbiomes.

    The 16S rRNA gene is a highly conserved component of the prokaryotic ribosome that also contains hypervariable regions, which can be used for taxonomic identification of bacteria. By amplifying and sequencing these regions from total soil DNA, researchers can obtain a snapshot of the bacterial community composition.

    Studies utilizing MiSeq sequencing have demonstrated that the application of propiconazole significantly alters the distribution of microbial communities in soil. knu.ac.krresearchgate.netnih.gov Research findings indicate that propiconazole treatment can lead to notable shifts in the abundance of various bacterial and fungal taxa. knu.ac.krresearchgate.netnih.gov For example, in soil bacterial communities, the relative abundance of Proteobacteria and Planctomycetota has been observed to increase, while the abundance of Acidobacteria decreases following propiconazole application. knu.ac.krresearchgate.netnih.gov In fungal communities, an increase in Ascomycota and Basidiomycota and a reduction in Mortierellomycota have been reported. knu.ac.krnih.gov

    These shifts suggest that some microbial groups may be more tolerant to propiconazole or are capable of degrading it, while others are inhibited. nih.gov The functional analysis of bacterial communities has also shown that propiconazole affects cellular and metabolic pathways, with an upregulation of the carbon degradation pathway, indicating a microbial detoxification response. knu.ac.krresearchgate.netnih.gov The long-term effects of these alterations on soil health and function are a key area of ongoing research, as the composition of microbial communities may not recover even 75 days after propiconazole application. nih.gov

    Microbial PhylumObserved Change After Propiconazole TreatmentReference
    Proteobacteria (Bacteria)Increase knu.ac.krresearchgate.netnih.gov
    Planctomycetota (Bacteria)Increase knu.ac.krresearchgate.netnih.gov
    Acidobacteria (Bacteria)Decrease knu.ac.krresearchgate.netnih.gov
    Ascomycota (Fungi)Increase knu.ac.krnih.gov
    Basidiomycota (Fungi)Increase knu.ac.krnih.gov
    Mortierellomycota (Fungi)Decrease knu.ac.krnih.gov
    Table 2. Reported Changes in Soil Microbial Phyla Abundance Following Propiconazole Application.

    Elemental Analysis Techniques (e.g., Continuous Flow Analyzer for Nitrogen and Phosphorus in Plants)

    Elemental analysis is crucial for understanding the nutritional status of plants and how agrochemicals may influence nutrient uptake. A Continuous Flow Analyzer (CFA) is an automated analytical instrument used for the rapid and precise determination of various nutrients, including nitrogen (N) and phosphorus (P), in plant tissues and soil extracts. The technique involves mixing a sample with reagents in a continuously flowing stream, leading to a chemical reaction that produces a colored compound, which is then measured by a colorimeter.

    The application of propiconazole can affect plant physiology and, consequently, nutrient uptake from the soil. Research on the root uptake of propiconazole shows that its absorption and accumulation are influenced by soil characteristics and the composition of the plant roots themselves, such as their protein and lipid content. acs.orgnih.govresearchgate.net

    ParameterDescriptionRelevance to Propiconazole Research
    TechniqueContinuous Flow Analysis (CFA) automates colorimetric analysis of nutrients.Allows for high-throughput, precise measurement of N and P in plant tissues and soil.
    Measured ElementsPrimarily macronutrients such as Nitrogen (as nitrate, nitrite (B80452), ammonia) and Phosphorus (as phosphate).These are essential for plant growth and their uptake can be influenced by agrochemicals.
    Research ApplicationQuantifies changes in plant nutrient status following exposure to propiconazole.Helps to determine if propiconazole has secondary effects on plant nutrition and health.
    Table 3. Application of Continuous Flow Analysis in Propiconazole Research.

    Emerging Research Frontiers and Future Directions

    Development of Novel Propiconazole (B1679638) Derivatives with Enhanced Efficacy and Specificity

    The development of novel derivatives of propiconazole is a key area of research aimed at improving its fungicidal properties. Scientists are exploring new molecular structures to enhance efficacy against a broader spectrum of fungal pathogens and to increase specificity, thereby reducing the potential for resistance development and off-target effects.

    One promising approach involves the synthesis of novel metal complexes of propiconazole. Research has demonstrated that reacting propiconazole with bivalent transitional metal salts can yield new complexes with significantly increased antifungal activities. For instance, a study on the synthesis of twenty novel metal complexes involving the cis- and trans-racemates of propiconazole showed that these new compounds exhibited superior fungicidal activity, in some cases up to 6.36 times that of the parent ligand. Notably, zinc complexes of the cis-racemate of propiconazole were found to be 5.00 to 8.67 times more potent than the corresponding trans-racemate complexes. These metal complexes also demonstrated attractive controlled-release properties, which could lead to more sustained and efficient application in the field.

    Another avenue of innovation is the conversion of propiconazole into new salts, some of which can be classified as protic ionic liquids. By reacting propiconazole with various inorganic and organic acids, researchers have created novel salts that maintain high antifungal activity. This modification of the physical properties of propiconazole opens up new possibilities for formulation and application, potentially leading to improved bioavailability and stability.

    The table below summarizes the enhanced activity of some novel propiconazole derivatives against various fungal species.

    Derivative TypeFungal SpeciesEnhancement of ActivityReference
    Metal Complexes (e.g., Zn(II), Co(II), Cu(II))Fusarium culmorum, Microdochium nivale, Sclerotinia sclerotiorum, Botrytis cinerea1.19 to 6.36 times greater than propiconazole alone nih.gov
    Protic Ionic Liquid SaltsFusarium culmorum, Microdochium nivale, Sclerotinia sclerotiorum, Botrytis cinereaHigh antifungal activity preserved with altered physical properties acs.orgresearchgate.net

    Exploration of Synergistic Interactions with Other Compounds

    The exploration of synergistic interactions between propiconazole and other compounds is a burgeoning field of study. The goal is to enhance the efficacy of the fungicide, allowing for lower application rates and reducing the risk of resistance development. Research has focused on combinations with biological control agents and inorganic compounds.

    Synergy with Bacillus subtilis

    Bacillus subtilis, a well-known biological control agent, has shown potential for synergistic effects when combined with propiconazole. A recent study investigated the combination of B. subtilis (formulated as Theia®) with different formulations of propiconazole for the control of fruit crop diseases. The results indicated that non-emulsifiable concentrate (EC) formulations of propiconazole, such as wettable powders, did not inhibit the vegetative cell growth of B. subtilis at concentrations of 10 or 50 µg/ml. nih.gov The combination of Theia® with these non-EC formulations of propiconazole at 50 µg/ml resulted in a significant reduction in the development of lesions caused by Monilinia fructicola, Colletotrichum siamense, and Botrytis cinerea on apples and cherries. nih.govacs.orgresearchgate.net This suggests a synergistic relationship where the biological and chemical controls work in concert to provide enhanced disease management. nih.gov However, it was also noted that EC formulations could be antagonistic due to their bactericidal effects. nih.govresearchgate.net

    Another study delved into the impact of propiconazole and B. subtilis on the endophytic bacterial community of tomato plants. The application of B. subtilis was found to increase the relative abundance of beneficial bacterial orders like Bacillales and Rhizobiales, while propiconazole application led to a decrease in the endophyte population. researchgate.net This highlights the complex interactions that can occur and the importance of understanding the broader ecological effects of these combined applications.

    Interaction with Calcium Nitrate (B79036)

    The combination of propiconazole with calcium nitrate has been explored for its effects on the post-harvest quality and shelf life of fruits. An experiment on Kinnow mandarins demonstrated that pre-harvest sprays of propiconazole (0.05%) combined with calcium nitrate (1%) were highly effective in reducing post-harvest fruit rot. mdpi.com This combination was also successful in minimizing weight loss during storage, indicating a beneficial interaction that helps maintain fruit quality. researchgate.net Furthermore, this treatment was associated with a higher ascorbic acid content in the fruit juice during storage. mdpi.com

    The following table presents a summary of the observed synergistic effects of propiconazole with Bacillus subtilis and calcium nitrate.

    Interacting CompoundTarget Pathogen/ApplicationObserved Synergistic EffectReference
    Bacillus subtilis (non-EC formulation)Monilinia fructicola, Colletotrichum siamense, Botrytis cinereaSignificant reduction in lesion development on fruit crops nih.govacs.orgresearchgate.net
    Calcium NitratePost-harvest decay in Kinnow mandarinsReduced fruit rot and weight loss; maintained higher ascorbic acid content mdpi.comresearchgate.net

    Tianfengsu

    No information on the synergistic interactions between propiconazole and a compound named "Tianfengsu" was found in the available scientific literature.

    Integration of Advanced Computational and In Silico Modeling Approaches in Formulation and Interaction Studies

    Advanced computational and in silico modeling approaches are becoming indispensable tools in the research and development of fungicides like propiconazole. These methods allow for the prediction of molecular interactions, toxicity, and pharmacokinetic properties, thereby accelerating the design of more effective and safer formulations.

    Molecular Docking and Modeling

    Molecular docking studies have been employed to understand the binding mechanisms of propiconazole with various biological targets. For instance, research has utilized molecular modeling and spectroscopic methods to investigate the binding of propiconazole to proteins such as human serum albumin (HSA). nih.govmdpi.com These studies help to elucidate the potential toxicity of the fungicide at a molecular level by revealing how it interacts with and potentially alters the conformation of essential proteins. nih.govmdpi.com Other in silico studies have focused on the interaction of propiconazole with DNA, using density functional theory (DFT) and molecular docking to analyze the binding modes and potential for DNA damage. acs.org Such computational approaches are crucial for assessing the toxicological risks associated with propiconazole exposure.

    Furthermore, molecular docking is used to explore the interaction of propiconazole with its fungal target enzymes. Transcriptomics analysis of propiconazole-treated fungi, combined with molecular docking, can help identify not only the primary target enzymes but also potential off-target effects and new putative targets for fungicide development. semanticscholar.orgiastate.edu

    Physiologically Based Kinetic (PBK) Modeling

    Physiologically based kinetic (PBK) modeling is another powerful computational tool being applied to propiconazole research. These models can simulate the absorption, distribution, metabolism, and excretion of the fungicide in different species. A recent study developed PBK models for propiconazole in the absence of in vivo pharmacokinetic data by integrating a read-across approach with machine learning algorithms. researchgate.net This innovative method allows for the extrapolation of data from animal models to humans, providing a more accurate and animal-free approach to risk assessment. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity and toxicity of chemicals based on their molecular structure. For triazole fungicides, including propiconazole, QSAR models have been developed to predict their acute toxicity to non-target organisms like zebrafish embryos. nih.gov These models provide a rapid and efficient alternative to traditional toxicity testing, aiding in the development of more environmentally friendly fungicides. nih.govceon.rs

    The table below provides an overview of the applications of advanced computational and in silico modeling in propiconazole research.

    Modeling ApproachApplication in Propiconazole ResearchKey Findings and ImplicationsReference
    Molecular Docking and ModelingInvestigating binding to proteins (e.g., HSA), DNA, and fungal enzymes.Elucidates mechanisms of toxicity and antifungal action; identifies potential new targets. nih.govacs.orgmdpi.comsemanticscholar.orgiastate.edu
    Physiologically Based Kinetic (PBK) ModelingInterspecies extrapolation of pharmacokinetic data for risk assessment.Enables more accurate, animal-free risk determination. researchgate.netbohrium.com
    Quantitative Structure-Activity Relationship (QSAR)Predicting acute toxicity to non-target organisms.Facilitates the design of environmentally safer fungicides. nih.govceon.rs

    Research into Sustainable Agricultural Practices and Reduced Environmental Impact of Triazole Fungicides

    The widespread use of triazole fungicides, including propiconazole, has raised concerns about their environmental impact. Consequently, a significant area of research is dedicated to developing sustainable agricultural practices that minimize the environmental footprint of these compounds while maintaining effective disease control.

    Environmental Fate and Impact

    Triazole fungicides can be persistent in soil and aquatic environments, with their degradation being influenced by factors such as temperature, pH, and light. researchgate.net The persistence of these compounds and their transformation products, such as 1,2,4-triazole (B32235), poses a risk of contamination to water resources and potential exposure to non-target organisms. acs.orgnih.gov Research has shown that propiconazole can affect soil microbial communities, altering the abundance of various bacterial and fungal taxa and impacting soil dehydrogenase activity, which is a key indicator of soil health. nih.govknu.ac.kr These findings underscore the need for practices that reduce the accumulation of triazole residues in the environment. researchgate.netceon.rs

    Bioremediation Strategies

    Bioremediation has emerged as a promising, environmentally friendly approach to mitigate the contamination of soil and water with propiconazole. nih.gov Studies have identified several bacterial strains, such as Pseudomonas putida and Burkholderia sp., that are capable of degrading propiconazole. researchgate.netnih.gov These microorganisms can utilize the fungicide as a carbon source, breaking it down into less harmful metabolites. nih.gov Harnessing the potential of such plant growth-promoting and fungicide-degrading bacteria is a key strategy for sustainable agriculture, as it can help restore contaminated environments and reduce the long-term impact of fungicide use. nih.gov

    Integrated Pest Management (IPM)

    Integrated Pest Management (IPM) offers a holistic approach to disease control that can reduce reliance on chemical fungicides. IPM strategies for managing diseases where triazoles are used include:

    Use of Resistant Varieties: Planting crop varieties that are resistant to common fungal diseases can significantly reduce the need for fungicide applications.

    Crop Rotation and Residue Management: These practices help to break the life cycles of fungal pathogens, lowering disease pressure.

    Strategic Fungicide Use: When fungicides are necessary, IPM emphasizes their judicious use. This includes applying them preventively or early in the disease cycle, adhering to recommended rates, and avoiding reduced-rate programs that can accelerate resistance development. iastate.edu

    Alternating and Tank-Mixing: To manage resistance, it is recommended to alternate or tank-mix triazole fungicides with fungicides that have a different mode of action. iastate.edu

    The table below summarizes key research areas and strategies for promoting sustainable agriculture and reducing the environmental impact of triazole fungicides.

    Research Area/StrategyFocusImplication for Sustainable AgricultureReference
    Environmental Fate StudiesUnderstanding the persistence and degradation of propiconazole and its metabolites in soil and water.Informs risk assessment and the development of mitigation strategies. acs.orgresearchgate.netnih.govnih.govknu.ac.kr
    BioremediationUtilizing microorganisms (e.g., Pseudomonas putida, Burkholderia sp.) to degrade propiconazole residues.Offers a natural and cost-effective method for decontaminating soil and water. nih.govresearchgate.netnih.gov
    Integrated Pest Management (IPM)Combining cultural practices, resistant varieties, and strategic fungicide use.Reduces reliance on chemical fungicides, minimizes resistance development, and lowers environmental impact. iastate.edu

    Q & A

    Basic Research Questions

    Q. What standardized protocols are recommended for quantifying propiconazole nitrate in environmental or biological samples?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. Ensure mobile phases (e.g., acetonitrile/water gradients) and column specifications (C18 reverse-phase) align with USP guidelines for antifungal assays . Calibration curves should be validated using certified reference materials, with recovery rates ≥95% and limits of detection (LOD) ≤0.1 µg/mL. For environmental matrices, solid-phase extraction (SPE) is advised to minimize matrix interference .

    Q. How should acute toxicity studies for this compound be designed to assess ecotoxicological risks?

    • Methodological Answer : Follow OECD Test Guideline 203 for fish acute toxicity. Use species like Danio rerio (zebrafish) or Deuterodon iguape, with LC50 values calculated via probit analysis over 96-hour exposure. Maintain water parameters (pH 6.5–8.5, temperature 24–26°C) and include negative controls. For example, this compound showed LC50 values of 4.2 mg/L (zebrafish) and 3.8 mg/L (D. iguape), highlighting species-specific sensitivity .

    Q. What analytical techniques are suitable for detecting reactive oxygen species (ROS) induced by this compound in biological systems?

    • Methodological Answer : Electron spin resonance (ESR) spectroscopy is optimal for direct ROS detection, though costly. Alternatively, fluorometric assays (e.g., DCFH-DA probes) provide cost-effective quantification. Validate results with positive controls (e.g., H₂O₂) and normalize ROS levels to protein content or cell count .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s environmental toxicity data across microbial and aquatic models?

    • Methodological Answer : Cross-model variability may arise from differences in metabolic pathways (e.g., denitrification inhibition in microbes vs. oxidative stress in fish). Use meta-analysis to compare effect sizes, adjusting for covariates like exposure duration and bioavailability. For instance, propiconazole at 10 µg/L reduced microbial nitrate reduction by 40% but induced 2.5-fold ROS increases in fish hepatocytes . Apply mixed-effects models to account for interspecies variability .

    Q. What experimental frameworks are recommended for studying sublethal effects of this compound on non-target organisms?

    • Methodological Answer : Employ chronic exposure models (28–90 days) with endpoints like enzymatic activity (e.g., CYP450 inhibition), histopathology, and biomarker expression (e.g., HSP70). For fish, measure ATPase activity in gills and liver glutathione-S-transferase (GST) levels. Dose-response relationships should integrate NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) values .

    Q. How can the PICOT framework be adapted to structure hypothesis-driven studies on this compound’s pharmacological mechanisms?

    • Methodological Answer :

    • P (Population): Target organisms (e.g., Candida albicans biofilms).
    • I (Intervention): this compound at MIC (Minimum Inhibitory Concentration) levels.
    • C (Comparison): Azole antifungals (e.g., fluconazole) or vehicle controls.
    • O (Outcome): Ergosterol biosynthesis inhibition quantified via GC-MS.
    • T (Time): 24–72-hour exposure periods.
      Use this structure to align with systematic review protocols (PRISMA) and enhance reproducibility .

    Q. What statistical approaches are critical for ensuring precision in this compound dose-response studies?

    • Methodological Answer : Report numerical data to one significant digit beyond instrument precision (e.g., 0.01 mg/L for HPLC). For LC50 calculations, use nonlinear regression (e.g., four-parameter logistic model) and report 95% confidence intervals. Avoid stating "significant" without p-values (α=0.05) and effect sizes (e.g., Cohen’s d) .

    Key Considerations for Researchers

    • Contradictory Data : Address variability by standardizing test organisms and exposure conditions. Cross-validate findings using multiple assays (e.g., HPLC and LC-MS for quantification) .
    • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and report approval codes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.